Ácido Boc-L-2,4-diaminobutírico

Descripción general

Descripción

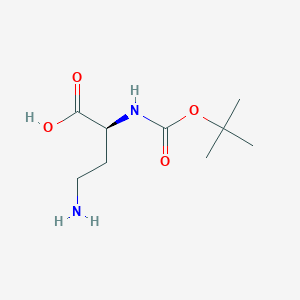

Boc-L-2,4-diaminobutyric acid is a derivative of L-2,4-diaminobutyric acid, an unnatural amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This modification enhances its stability and makes it suitable for various synthetic applications, particularly in peptide synthesis .

Aplicaciones Científicas De Investigación

Boc-L-2,4-diaminobutyric acid has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Boc-L-2,4-diaminobutyric acid primarily targets the GABA transaminase enzyme . This enzyme plays a crucial role in the conversion of GABA back to glutamate .

Mode of Action

Boc-Dab-OH acts as a noncompetitive inhibitor of GABA transaminase . When this enzyme is inhibited, the conversion of GABA back to glutamate cannot occur, leading to elevated levels of GABA .

Biochemical Pathways

The inhibition of GABA transaminase by Boc-Dab-OH affects the GABAergic pathway . This results in an increase in GABA levels, which can have downstream effects on neuronal signaling and neurotransmission.

Result of Action

The primary result of Boc-Dab-OH’s action is the elevation of GABA levels . This can have various effects at the molecular and cellular levels, potentially influencing neuronal activity and signaling. It has also been suggested that Boc-Dab-OH has antitumor activity in vivo and in vitro .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-2,4-diaminobutyric acid typically involves the protection of the amino groups of L-2,4-diaminobutyric acid. One common method is the reaction of L-2,4-diaminobutyric acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of Boc-L-2,4-diaminobutyric acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .

Análisis De Reacciones Químicas

Types of Reactions: Boc-L-2,4-diaminobutyric acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like carbodiimides (e.g., EDC, DCC) to form peptide bonds.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.

Coupling: Carbodiimides in the presence of bases like N-methylmorpholine are used for peptide bond formation.

Major Products:

Actividad Biológica

Boc-L-2,4-diaminobutyric acid (Boc-Dab) is a derivative of L-2,4-diaminobutyric acid, which has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, highlighting its significance in various research fields.

- Molecular Formula : C9H18N2O4

- Molecular Weight : 218.25 g/mol

- CAS Number : 25691-37-6

Boc-Dab is characterized by its ability to act as a building block in peptide synthesis and other biochemical applications. Its structural features allow for specific interactions with biological targets, particularly in the context of neurochemistry and cancer research.

Boc-L-2,4-diaminobutyric acid primarily functions as a noncompetitive inhibitor of the enzyme GABA transaminase , which plays a critical role in the GABAergic pathway. This inhibition leads to an elevation of GABA levels , which is significant for its potential antitumor activity both in vitro and in vivo .

Target Enzyme

- GABA Transaminase : Inhibiting this enzyme disrupts the normal metabolism of GABA, resulting in increased concentrations of this neurotransmitter, which may have therapeutic implications for conditions like epilepsy and anxiety disorders.

Biological Activity Overview

The biological activity of Boc-Dab extends across various domains:

- Neurotoxicity : Research indicates that L-2,4-diaminobutyric acid can cause neurotoxicity through mechanisms involving liver damage and subsequent ammonia accumulation. This highlights the importance of understanding the compound's effects on neurological health .

- Antitumor Effects : Studies have demonstrated that Boc-Dab conjugates can effectively block tumor growth in xenograft models without significant toxicity. This suggests potential for development as a therapeutic agent against certain cancers .

Case Studies and Research Findings

-

Neurotoxic Effects :

- A study observed that administration of L-2,4-diaminobutyric acid resulted in hyperirritability and convulsions in rats, indicating chronic ammonia toxicity due to impaired urea synthesis in the liver . This finding underscores the need for caution when using compounds related to L-2,4-diaminobutyric acid in therapeutic contexts.

-

Antitumor Activity :

- In experiments involving human colon carcinoma cell lines treated with hairpin polyamide conjugates containing Boc-Dab, researchers noted a significant blockade of cell proliferation and morphological changes indicative of apoptosis . This suggests that Boc-Dab derivatives could be promising candidates for anticancer therapies.

- Synthetic Applications :

Data Table: Biological Activities of Boc-L-2,4-Diaminobutyric Acid

Propiedades

IUPAC Name |

(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCPCLPRWLKUIQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427149 | |

| Record name | Boc-L-2,4-diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25691-37-6 | |

| Record name | Boc-L-2,4-diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-4-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using a polymer-supported hypervalent iodine reagent like PSDIB in the synthesis of Boc-Dab-OH?

A1: The research highlights the effectiveness of poly[(4-diacetoxyiodo)styrene] (PSDIB) in mediating the Hofmann rearrangement of Nα-Boc-L-glutamine (Boc-Gln-OH) to produce Boc-Dab-OH in water. [, ] This method offers several advantages:

- High Yield: PSDIB facilitates an 87% yield of Boc-Dab-OH from Boc-Gln-OH, demonstrating its efficiency. [, ]

- Water as Solvent: The reaction proceeds well in water, promoting green chemistry principles by using an environmentally benign solvent. [, ]

- Simplified Purification: The polymer-supported reagent can be easily removed by filtration, simplifying the purification process. [, ]

Q2: Why was a different synthetic route explored for obtaining Fmoc-Dab(Boc)-OH?

A2: Direct synthesis of Fmoc-Dab(Boc)-OH using the PSDIB-mediated method was hindered by the poor water solubility of the starting material, Nα-Fmoc-L-glutamine (Fmoc-Gln-OH). [, ] To circumvent this, an alternative route was employed, involving the synthesis of Z-Dab-OH using PSDIB followed by further modification to obtain Fmoc-Dab(Boc)-OH. [, ] This highlights the importance of considering substrate solubility when designing synthetic strategies.

Q3: What is the broader application of the synthesized Boc-Dab-OH?

A3: The successful synthesis of Boc-Dab-OH via this method is particularly significant for the development of peptides containing L-2,4-diaminobutyric acid. The paper demonstrates this by successfully synthesizing Polymyxin B heptapeptide (PMBH), a compound with four Dab residues, using solution-phase synthesis. [, ] This highlights the utility of Boc-Dab-OH as a building block for more complex peptides with potential biological activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.